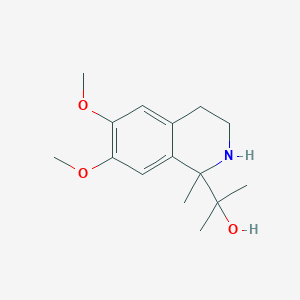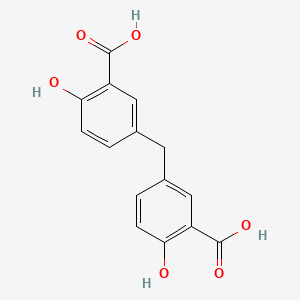
5,5'-Methylenedisalicylic acid
説明
5,5'-Methylenedisalicylic acid is a useful research compound. Its molecular formula is C15H12O6 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Methylenedisalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Methylenedisalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agriculture
5,5’-Methylenedisalicylic acid can be used to prepare a mixed liquid fertilizer for growing high-quality bamboo shoots . This application is particularly useful in agriculture, where the growth and quality of crops can be significantly improved.
Manufacturing
This compound can also be used to prepare a soaking solution for the production of insulated and waterproof plastic casings for dehumidifiers . This application is beneficial in the manufacturing industry, particularly in the production of household appliances.
Chemical Industry
In the chemical industry, 5,5’-Methylenedisalicylic acid is often used as a reagent . It is required in the tests and assay for U.S. Pharmacopeia and National Formulary articles .
Pharmaceutical Industry
Due to its chemical properties, 5,5’-Methylenedisalicylic acid can be used in the pharmaceutical industry. It can be used in the development of new drugs or as an ingredient in existing ones .
Research
5,5’-Methylenedisalicylic acid is used in research, particularly in laboratories that focus on organic compounds . Its properties make it a valuable compound for various types of research.
Education
In educational settings, particularly in chemistry classes, 5,5’-Methylenedisalicylic acid can be used to demonstrate various chemical reactions and principles .
作用機序
Target of Action
The primary target of 5,5’-Methylenedisalicylic Acid (MDSA) is the Serine/Threonine phosphatase Stp1 in Staphylococcus aureus . Stp1 is a member of the bacterial Mg2± or Mn2± dependent protein phosphatase/protein phosphatase 2C family, which is involved in the regulation of Staphylococcus aureus virulence .
Mode of Action
MDSA acts as an inhibitor of MgrA, enhancing the phosphorylation of SarA/MgrA by inhibiting Stp1 in S. aureus . It is a more potent inhibitor of Stp1 than commonly used phosphatase inhibitors . The inhibitory mechanism of MDSA targeting Stp1 has been studied using molecular dynamics simulations .
Biochemical Pathways
The biochemical pathways affected by MDSA involve the modulation of phosphorylation of transcriptional regulators SarA and MgrA, which play critical roles in modulating the virulence, drug resistance, and autolysis of Staphylococcus aureus . By inhibiting Stp1, MDSA affects the phosphorylation state of these regulators, thereby influencing the virulence of the bacteria .
Pharmacokinetics
Like many drugs, it is likely that mdsa undergoes metabolism and transformation into other substances, catalyzed by enzymes found mainly in the liver .
Result of Action
The molecular and cellular effects of MDSA’s action involve the inhibition of Stp1, leading to enhanced phosphorylation of SarA/MgrA . This results in the modulation of S. aureus virulence, potentially reducing the bacteria’s ability to cause infection .
特性
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFKVGACKJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074481 | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Methylenedisalicylic acid | |
CAS RN |
122-25-8 | |
| Record name | 5,5′-Methylenedisalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Methylenedisalicyclic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-methylenedi(salicylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 5,5'-methylenedisalicylic acid (MDSA) and its downstream effects?
A: MDSA has been identified as an inhibitor of the bacterial type 2C protein phosphatase (PP2C) CppA. [] In Chlamydia trachomatis, inhibition of CppA by MDSA disrupts the delicate balance of protein phosphorylation, leading to impaired chlamydial development. [] This effect is particularly pronounced during early differentiation events, highlighting the importance of CppA and protein phosphorylation in the chlamydial lifecycle. [] MDSA has also been shown to enhance phosphorylation of the staphylococcal transcriptional regulators SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1. [] This suggests that MDSA may have broad-spectrum antimicrobial activity by targeting bacterial phosphatases.
Q2: What is the structural characterization of 5,5'-methylenedisalicylic acid?
A: 5,5'-Methylenedisalicylic acid (MDSA) is also known as 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid. [] While its exact molecular weight is not mentioned in the provided abstracts, its molecular formula is C15H12O6. [] Infrared spectroscopy has been used to characterize the product. []
Q3: Can you describe the material compatibility and stability of 5,5'-methylenedisalicylic acid, specifically its performance in polypropylene?
A: When intercalated into a ZnAl−NO3 layered double hydroxide (LDH) to form ZnAl−MDSA LDH, MDSA exhibits enhanced thermostability compared to its free form. [] Adding just 1 wt% of ZnAl−MDSA LDH to polypropylene (PP) significantly improves the polymer's resistance to UV degradation. [] This suggests that MDSA, when incorporated into a suitable carrier, can act as an effective UV absorber in polymer materials.
Q4: What is known about the metabolism of 5,5'-methylenedisalicylic acid in different species?
A: Studies using pure, 14C-labeled 5,5'-methylenedisalicylic acid demonstrate that it is excreted unchanged in the urine and feces of rats, mice, hamsters, rhesus monkeys, rabbits, guinea pigs, and chickens. [] No metabolites have been detected in any of these species. [] Excretion patterns vary, with high biliary excretion in rats and dogs (50-60%) and low biliary excretion in guinea pigs and rabbits (5%). []
Q5: What are the known structure-activity relationships (SAR) for 5,5'-methylenedisalicylic acid, particularly regarding its inhibition of CppA?
A: Although detailed SAR data is not available in the provided abstracts, research indicates that derivatives of 5,5'-methylenedisalicylic acid exhibit varying degrees of CppA inhibition and impact on C. trachomatis growth. [] This suggests that modifications to the MDSA scaffold can influence its potency and potentially its selectivity for CppA. Further research is needed to fully elucidate the SAR and optimize MDSA derivatives for improved CppA inhibition and antimicrobial activity.
Q6: Are there any analytical methods used to characterize and quantify 5,5'-methylenedisalicylic acid?
A: While specific details on analytical method validation are not provided, the research mentions the use of infrared spectroscopy for characterizing 5,5'-methylenedisalicylic acid. [, ] Additionally, researchers utilized 14C-labeled 5,5'-methylenedisalicylic acid to track its metabolism and excretion in various animal models. [] This suggests the use of radiometric detection methods for quantification in biological samples.
Q7: What is the historical context and milestones in the research of 5,5'-methylenedisalicylic acid?
A: Early research on 5,5'-methylenedisalicylic acid focused on its synthesis [] and the preparation and structural characterization of its aluminum salts. [] Later studies investigated its metabolism across different species [] and its potential applications as a UV absorber in materials like polypropylene. [] More recently, research has explored its biological activity, specifically its ability to inhibit bacterial phosphatases like CppA in Chlamydia trachomatis [] and Stp1 in Staphylococcus aureus. [] This expanding body of research highlights the evolving understanding and potential applications of 5,5'-methylenedisalicylic acid across diverse scientific disciplines.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



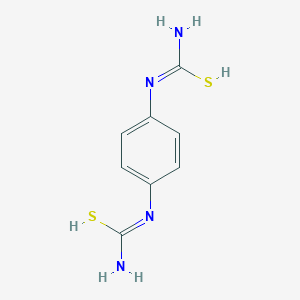
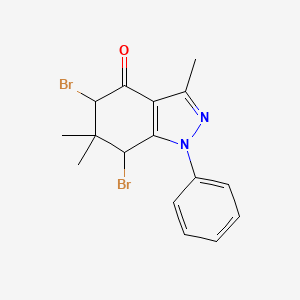
![3-Methyl-3-[(2-oxopropyl)amino]butan-2-one](/img/structure/B7784093.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-pyridylmethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784101.png)
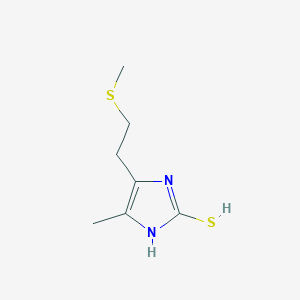
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(isopropyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784118.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784119.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B7784123.png)
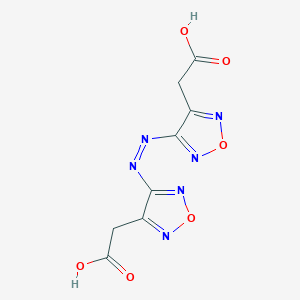
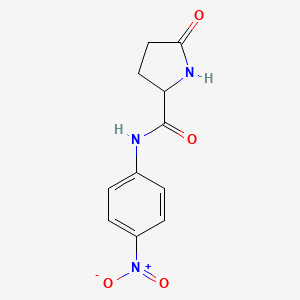

![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B7784150.png)

